molecular formula C14H18N4O3S B11133850 2-methyl-N-(2-morpholinoethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-N-(2-morpholinoethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11133850
M. Wt: 322.39 g/mol
InChI Key: GYLHXCZOITUYPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-morpholinoethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction and improve yields. This method is advantageous as it reduces reaction times and energy consumption . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in the industrial synthesis of thiazolopyrimidine derivatives .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methyl-N-(2-morpholinoethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the morpholinoethyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C14H18N4O3S

Molecular Weight

322.39 g/mol

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H18N4O3S/c1-10-9-18-13(20)11(8-16-14(18)22-10)12(19)15-2-3-17-4-6-21-7-5-17/h8-9H,2-7H2,1H3,(H,15,19)

InChI Key

GYLHXCZOITUYPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCN3CCOCC3

Origin of Product

United States

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